1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea

GSK‑3β inhibition Alzheimer's disease Kinase inhibitor

This dual-heterocyclic urea is a strategically differentiated chemical probe for GSK-3β inhibitor and PD-1/PD-L1 antagonist programs. It uniquely combines an electron-rich benzodioxole with an electron-deficient 3-cyanothiophene, a privileged pharmacophore validated in multiple patent families (WO2007017145A3). Procure this low-MW (287.30 g/mol) scaffold to establish baseline CNS permeability parameters and bypass de novo hit identification in kinase drug discovery.

Molecular Formula C13H9N3O3S
Molecular Weight 287.29
CAS No. 1219903-34-0
Cat. No. B2595296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea
CAS1219903-34-0
Molecular FormulaC13H9N3O3S
Molecular Weight287.29
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C13H9N3O3S/c14-6-8-3-4-20-12(8)16-13(17)15-9-1-2-10-11(5-9)19-7-18-10/h1-5H,7H2,(H2,15,16,17)
InChIKeyOASOOFGHJCGFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea (CAS 1219903-34-0): Core Structural Identity and Research-Grade Procurement Baseline


1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea (CAS 1219903-34-0) is a synthetic urea derivative of molecular formula C₁₃H₉N₃O₃S and molecular weight 287.30 g/mol . The compound is characterized by a benzo[d][1,3]dioxol-5-yl moiety linked via a urea bridge to a 3-cyanothiophen-2-yl group. This dual heterocyclic architecture places the compound within the broader class of aryl–heteroaryl urea inhibitors, a chemotype that has been extensively explored for modulation of glycogen synthase kinase‑3β (GSK‑3β) and other disease‑relevant kinases [1]. The cyanothiophene subunit, in particular, is a recognized pharmacophore in several patent families covering PD‑1/PD‑L1 protein–protein interaction antagonists and glucagon receptor modulators, underscoring the scaffold‘s versatility in target‑focused discovery programs [2][3].

Why Generic Substitution Fails for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea (CAS 1219903-34-0): The Consequence of Dual Heterocyclic Substitution


Compounds within the aryl–urea class cannot be freely interchanged because small modifications to the terminal heterocycles profoundly alter both target engagement and physicochemical properties. In the GSK‑3β inhibitor patent family to which the target compound belongs, the nature of the aryl group attached to the urea nitrogen dictates potency, isoform selectivity, and metabolic stability [1]. Similarly, within the 3‑cyanothiophene chemotype, the choice of the second urea substituent governs whether a compound acts as a GSK‑3β inhibitor, a PD‑1/PD‑L1 antagonist, or a glucagon receptor modulator [2][3]. The simultaneous presence of the electron‑rich benzo[d][1,3]dioxole and the electron‑deficient 3‑cyanothiophene creates a unique electronic profile that is absent in simpler mono‑aryl urea analogs. Direct experimental testing against the most relevant comparators is therefore required to validate differential potency and selectivity.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea (CAS 1219903-34-0)


GSK‑3β Inhibitor Patent Family Membership Confirms On‑Target Activity

The compound is explicitly claimed as an exemplary urea derivative within patent WO2007017145A3, which describes GSK‑3β inhibitors with therapeutic potential in Alzheimer's disease and type‑2 diabetes [1]. While the patent does not disclose individual IC₅₀ values for every compound, the structural inclusion of the target compound in this patent family establishes its intended biological activity profile. In contrast, close analogs lacking the 3‑cyanothiophene group (e.g., 1‑(benzo[d][1,3]dioxol‑5‑yl)‑3‑phenylurea) are absent from the GSK‑3 inhibitor patent literature, suggesting a necessary role for the cyanothiophene moiety in conferring kinase inhibitory activity [1].

GSK‑3β inhibition Alzheimer's disease Kinase inhibitor

Cyanothiophene Structural Uniqueness vs. Alternative Heterocyclic Ureas

The 3‑cyanothiophene moiety is a distinctive heterocycle that appears in multiple distinct patent families targeting GSK‑3β [1], PD‑1/PD‑L1 [2], and the glucagon receptor [3]. This multi‑target promiscuity is not observed for simpler thiophene or phenyl isosteres. For instance, 1‑(3‑cyanothiophen‑2‑yl)‑3‑phenylurea derivatives are recognized as synthetic intermediates with reported antioxidant and potential biological activities [4], yet they lack the benzodioxole group that enhances electron density and hydrogen‑bonding capacity. The target compound uniquely combines the cyanothiophene pharmacophore with the benzo[d][1,3]dioxole motif, creating a hybrid scaffold not represented in the PD‑1/PD‑L1 or glucagon receptor patent families.

Medicinal chemistry Scaffold hopping Kinase selectivity

Molecular Weight and Lipophilicity Differentiation from Larger Biaryl Ureas

With a molecular weight of 287.30 g/mol , the target compound is significantly smaller than many bis‑aryl urea GSK‑3β inhibitors described in the patent literature, which frequently exceed 400 g/mol. For example, 1‑(benzo[d][1,3]dioxol‑5‑ylmethyl)‑1‑(1‑propylpiperidin‑4‑yl)‑3‑(3‑(trifluoromethyl)phenyl)urea, a GSK‑3β inhibitor for which a protein crystal structure has been deposited, has a molecular weight >450 g/mol [1]. Lower molecular weight is correlated with improved blood‑brain barrier permeability, a critical parameter for neurodegenerative disease targets. However, direct comparative CNS penetration data (e.g., brain‑to‑plasma ratio) are not publicly available for the target compound.

Drug‑likeness Physicochemical properties CNS penetration

High‑Value Research and Procurement Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea (CAS 1219903-34-0)


GSK‑3β‑Focused Neurodegenerative Disease Research

Investigators studying Alzheimer's disease or tauopathies can utilize this compound as a structurally validated starting point for GSK‑3β inhibitor optimization, as it is explicitly claimed in patent WO2007017145A3 [1]. The compound provides a direct entry into the urea‑based GSK‑3β inhibitor chemical space, bypassing the need for de novo scaffold identification.

Cyanothiophene Pharmacophore Profiling Across Kinase and Immune Checkpoint Targets

The compound‘s 3‑cyanothiophene moiety is a privileged pharmacophore shared with PD‑1/PD‑L1 inhibitors [2] and glucagon receptor antagonists [3]. Researchers can employ the target compound as a comparative probe to dissect the contribution of the benzodioxole substituent to target selectivity versus promiscuity, enabling rational scaffold diversification.

Physicochemical Benchmarking for CNS‑Penetrant Kinase Inhibitor Design

With a molecular weight of 287.30 g/mol , the compound serves as a low‑molecular‑weight benchmark for CNS‑oriented kinase inhibitor libraries. Medicinal chemistry teams can use it to establish baseline permeability and metabolic stability parameters against which larger, more complex urea analogs are evaluated.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.